Home > Products > Screening Compounds P123189 > Desacetylvecuronium bromide
Desacetylvecuronium bromide - 73319-13-8

Desacetylvecuronium bromide

Catalog Number: EVT-388111
CAS Number: 73319-13-8
Molecular Formula: C32H55BrN2O3
Molecular Weight: 595.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Desacetylvecuronium bromide, also known as 3-desacetylvecuronium, is a metabolite of the neuromuscular blocking agent vecuronium. Vecuronium is commonly used to induce muscle relaxation during surgical procedures and is metabolized in the body to form 3-desacetylvecuronium. The pharmacological properties of this metabolite have been a subject of interest due to its potential implications in clinical settings, particularly in patients with varying organ function statuses.

Applications in Various Fields

Human Medicine

In human volunteers, 3-desacetylvecuronium has been shown to produce a significant neuromuscular block, with a concentration required for 50% block being slightly higher than that of vecuronium. The pharmacokinetics and pharmacodynamics of 3-desacetylvecuronium were assessed by measuring drug concentrations in plasma and urine, as well as the force of contraction of the adductor pollicis muscle. The findings suggest that the metabolite could be responsible for prolonged neuromuscular block when vecuronium is used over extended periods, such as in intensive care settings1.

Veterinary Medicine

The pharmacokinetics, biodisposition, and neuromuscular effects of 3-desacetylvecuronium have also been studied in cats, including those with induced kidney or liver failure. Interestingly, in cats with renal failure, the pharmacokinetic and pharmacodynamic variables of 3-desacetylvecuronium did not differ significantly from those in control cats. However, in cats with liver failure, plasma clearance was significantly reduced, and the mean residence time was increased, leading to a prolonged duration of action and recovery index. These findings highlight the importance of liver function in the metabolism of 3-desacetylvecuronium and suggest that patients with liver impairment may require careful monitoring and dose adjustments when vecuronium or its metabolites are used2.

Source and Classification

Desacetylvecuronium bromide is derived from vecuronium bromide through metabolic processes in the liver. It is classified within the broader category of neuromuscular blocking agents, specifically as an aminosteroid. The primary therapeutic application of desacetylvecuronium bromide lies in its role as a neuromuscular blocker during surgical procedures and in intensive care settings .

Synthesis Analysis

The synthesis of desacetylvecuronium bromide involves several steps that are primarily focused on the modification of vecuronium. The synthesis pathway includes:

  1. Starting Material: Vecuronium bromide serves as the precursor.
  2. Metabolism: In vivo, vecuronium undergoes enzymatic hydrolysis, leading to the formation of desacetylvecuronium bromide. This process is facilitated by hepatic enzymes, predominantly cytochrome P450 enzymes .

Technical Parameters

  • Enzymatic Activity: The conversion rate and efficiency depend on various factors such as liver function and patient-specific variables.
  • Half-life: Desacetylvecuronium bromide exhibits a longer half-life compared to its parent compound, influencing dosing regimens in clinical settings .
Molecular Structure Analysis

Desacetylvecuronium bromide has a complex molecular structure characterized by its steroidal backbone and specific functional groups that contribute to its pharmacological activity.

Structural Data

  • Molecular Formula: C27_{27}H38_{38}BrN2_{2}O3_{3}
  • Molecular Weight: Approximately 494.5 g/mol
  • Functional Groups: The presence of a quaternary ammonium group is crucial for its neuromuscular blocking activity.

The structural conformation allows it to effectively bind to nicotinic receptors at the neuromuscular junction, thereby inhibiting muscle contraction .

Chemical Reactions Analysis

Desacetylvecuronium bromide primarily participates in reactions that involve its interaction with acetylcholine receptors. Key reactions include:

  1. Binding with Nicotinic Receptors: The compound competes with acetylcholine for binding sites on the nicotinic receptor.
  2. Hydrolysis: Under physiological conditions, desacetylvecuronium can undergo hydrolysis, resulting in inactive metabolites.

Technical Details

  • Reaction Conditions: The binding affinity and kinetics are influenced by pH and temperature, which are critical parameters in clinical applications .
Mechanism of Action

Desacetylvecuronium bromide functions as a neuromuscular blocker through competitive antagonism at the neuromuscular junction:

  1. Competitive Inhibition: It binds to nicotinic acetylcholine receptors without activating them, preventing acetylcholine from eliciting muscle contraction.
  2. Neuromuscular Blockade: This results in paralysis of skeletal muscles, which is essential during surgical procedures.

Data and Analyses

  • Potency: Studies indicate that desacetylvecuronium has a potency comparable to vecuronium but with different pharmacokinetic properties, such as a longer elimination half-life .
Physical and Chemical Properties Analysis

Desacetylvecuronium bromide exhibits distinct physical and chemical properties:

Relevant Data

  • Melting Point: Approximately 207 °C
  • pH Range for Stability: Optimal stability is observed at pH 4-7 .
Applications

Desacetylvecuronium bromide finds extensive applications in clinical medicine:

  1. Surgical Anesthesia: Used for inducing paralysis during surgeries.
  2. Intensive Care Units: Administered for patients requiring mechanical ventilation where muscle relaxation is necessary.
  3. Research Applications: Studied for its pharmacokinetics and dynamics in both healthy volunteers and patients undergoing various medical procedures.
Introduction to Desacetylvecuronium Bromide

Historical Context and Discovery as a Vecuronium Metabolite

Desacetylvecuronium bromide (3-desacetylvecuronium, ORG 7268) emerged from scientific investigation into aminosteroid neuromuscular blockers derived from naturally occurring compounds. The historical trajectory began with the isolation of malouetine from Malouetia bequaertiana plants in 1960, which demonstrated neuromuscular blocking properties and sparked interest in steroidal relaxants [1] [8]. This led to the development of pancuronium bromide in 1964 and subsequently its monoquaternary analogue, vecuronium bromide, first synthesized in 1973 but not clinically utilized until 1979 due to formulation challenges [8].

During clinical use of vecuronium, researchers identified desacetylvecuronium as a primary metabolite through hepatic deacetylation. This discovery gained clinical significance when prolonged neuromuscular blockade was observed in critical care patients receiving continuous vecuronium infusions. Studies confirmed that 3-desacetylvecuronium accumulates during extended administration, particularly in patients with renal or hepatic impairment, and contributes substantially to prolonged paralysis due to its active pharmacological profile [1] [6] [9]. Its detection in human plasma and urine (accounting for up to 25% of administered vecuronium dose in bile studies) established it as a clinically relevant metabolic product [6] [7].

Structural Relationship to Neuromuscular Blocking Agents (NMBAs)

Desacetylvecuronium maintains the core steroidal structure characteristic of aminosteroid NMBAs but features specific modifications that differentiate it from its parent compound:

Table 1: Structural Comparison of Vecuronium and Its Metabolite

Structural FeatureVecuronium BromideDesacetylvecuronium Bromide
Quaternary ammonium @ C21-methylpiperidinium1-methylpiperidinium
Substitution @ C3Acetate groupHydroxyl group
Substitution @ C17Acetate groupAcetate group
Nitrogen groupsBis-quaternaryMono-quaternary
Molecular formulaC₃₄H₅₇BrN₂O₄C₃₂H₅₅BrN₂O₃

The critical structural alteration in desacetylvecuronium is the absence of the acetyl group at position C3, converting it to a hydroxyl moiety. This deacetylation reduces its quaternary ammonium character, increasing lipophilicity compared to vecuronium. Despite this change, it retains the essential structural elements for neuromuscular junction binding: the androstane skeleton and critical inter-onium distance (~1.0-1.2 nm) required for nicotinic acetylcholine receptor (nAChR) affinity [3] [10]. Its structural similarity to other aminosteroid blockers like pancuronium (bis-quaternary) and rocuronium explains shared mechanisms of competitive nAChR antagonism, though potency varies significantly across this chemical class [4] [10].

Pharmacological Significance in Anesthesia and Critical Care

Desacetylvecuronium's pharmacological importance stems from its biologically active nature and pharmacokinetic profile, which differ substantially from vecuronium. Key aspects include:

  • Potency Profile: In vivo and in vitro studies demonstrate 3-desacetylvecuronium possesses approximately 50-80% of the neuromuscular blocking potency of vecuronium. In rat hemidiaphragm preparations, the relative potency at ED₅₀ was determined as 1:1.2:27 for vecuronium, 3-desacetylvecuronium, and 3,17-desacetylvecuronium respectively [5]. Human volunteer studies using adductor pollicis monitoring showed concentrations producing 50% neuromuscular block (EC₅₀) were 123 ng/mL for desacetylvecuronium versus 102 ng/mL for vecuronium [9].

  • Accumulation Risk: The metabolite exhibits a significantly larger volume of distribution (254 ml/kg vs. 152 ml/kg) and longer elimination half-life (116 min vs. 34 min) compared to vecuronium. Its reduced plasma clearance (3.51 ml/kg/min vs. 5.39 ml/kg/min) and prolonged mean residence time (67 min vs. 26 min) create accumulation potential during extended infusions [9]. Renal clearance is limited (0.85 ml/kg/min), with hepatic metabolism being the primary elimination route.

  • Clinical Impact: In intensive care units (ICUs), prolonged vecuronium infusions lead to measurable desacetylvecuronium plasma concentrations. This metabolite contributes to unpredictably extended paralysis and delayed recovery of neuromuscular function after discontinuation, particularly in patients with renal/hepatic dysfunction where metabolite clearance is impaired [1] [3] [6]. Its presence complicates reversal, as traditional anticholinesterase agents (neostigmine) may inadequately counteract its effects.

Table 2: Key Pharmacokinetic Parameters of Vecuronium and Desacetylvecuronium

ParameterVecuroniumDesacetylvecuroniumClinical Implications
Vdₛₛ (ml/kg)152 (111-170)254 (215-410)Larger tissue distribution
Clearance (ml/kg/min)5.39 (5.04-7.19)3.51 (2.11-6.57)Reduced elimination capacity
t₁/₂β (min)34 (25-61)116 (44-672)Prolonged presence in plasma
Renal Clearance (ml/kg/min)0.58 (0.16-0.66)0.85 (0.15-1.24)Renal excretion not primary pathway
Mean Residence Time (min)26 (18-32)67 (42-145)Extended duration of action

Data derived from human volunteer studies [9]

Properties

CAS Number

73319-13-8

Product Name

Desacetylvecuronium bromide

IUPAC Name

[(2S,3R,5R,8R,9R,10S,13S,14R,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide

Molecular Formula

C32H55BrN2O3

Molecular Weight

595.7 g/mol

InChI

InChI=1S/C32H55N2O3.BrH/c1-22(35)37-30-28(34(4)17-9-6-10-18-34)20-26-24-12-11-23-19-29(36)27(33-15-7-5-8-16-33)21-32(23,3)25(24)13-14-31(26,30)2;/h23-30,36H,5-21H2,1-4H3;1H/q+1;/p-1/t23-,24-,25-,26-,27+,28+,29-,30+,31+,32+;/m1./s1

InChI Key

UPUCOGXSWOPTGS-WARIFQLASA-M

SMILES

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCCCC5)C)C)[N+]6(CCCCC6)C.[Br-]

Synonyms

1-[(2β,3α,5α,16β,17β)-17-(Αcetyloxy)-3-hydroxy-2-(1-piperidinyl)androstan-16-yl]-1-methylpiperidinium Bromide; 3-Hydroxyvecuronium Bromide; Org 7268;

Canonical SMILES

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCCCC5)C)C)[N+]6(CCCCC6)C.[Br-]

Isomeric SMILES

CC(=O)O[C@H]1[C@H](C[C@H]2[C@@]1(CC[C@@H]3[C@H]2CC[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)N5CCCCC5)C)C)[N+]6(CCCCC6)C.[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.